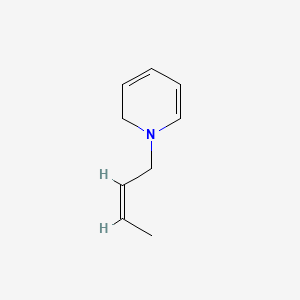
Pyridine, 2-(1Z)-1-butenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridine, 2-(1Z)-1-butenyl- is a derivative of pyridine, an aromatic heterocyclic compound characterized by a six-membered ring containing one nitrogen atom. Pyridine and its derivatives are significant in various fields due to their unique chemical properties and biological activities . Pyridine, 2-(1Z)-1-butenyl- specifically features a butenyl group attached to the second position of the pyridine ring, which influences its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyridine derivatives, including Pyridine, 2-(1Z)-1-butenyl-, often involves cycloaddition reactions, such as the [4 + 2] cycloaddition of 1-azadienes with 2-carbon π-components . Another method includes the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride or DMF to obtain 2-substituted pyridines .
Industrial Production Methods: Industrial production of pyridine derivatives typically involves catalytic processes. For instance, the use of cationic half-sandwich rare-earth catalysts allows for efficient synthesis via C-H addition to olefins . These methods are scalable and provide high yields, making them suitable for large-scale production.
化学反応の分析
Types of Reactions: Pyridine, 2-(1Z)-1-butenyl- undergoes various chemical reactions, including:
Oxidation: The nitrogen atom in the pyridine ring can be oxidized, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert pyridine derivatives into dihydropyridines or piperidines.
Substitution: Electrophilic substitution reactions, such as alkylation and acylation, are common due to the electron-rich nature of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyridines, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
Pyridine, 2-(1Z)-1-butenyl- has diverse applications in scientific research:
作用機序
The mechanism of action of Pyridine, 2-(1Z)-1-butenyl- involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the pyridine ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways . These interactions can modulate enzyme activity, receptor binding, and other cellular processes, leading to the compound’s observed biological effects .
類似化合物との比較
特性
CAS番号 |
71532-20-2 |
|---|---|
分子式 |
C9H13N |
分子量 |
135.21 g/mol |
IUPAC名 |
1-[(Z)-but-2-enyl]-2H-pyridine |
InChI |
InChI=1S/C9H13N/c1-2-3-7-10-8-5-4-6-9-10/h2-6,8H,7,9H2,1H3/b3-2- |
InChIキー |
BKWFANKRKVPPHO-IHWYPQMZSA-N |
異性体SMILES |
C/C=C\CN1CC=CC=C1 |
正規SMILES |
CC=CCN1CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


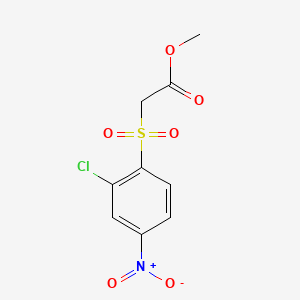
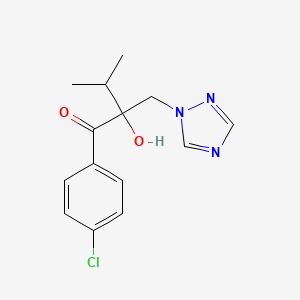



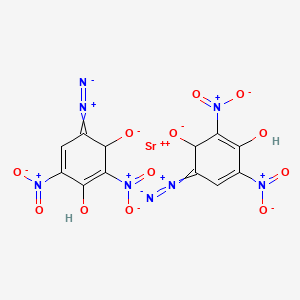


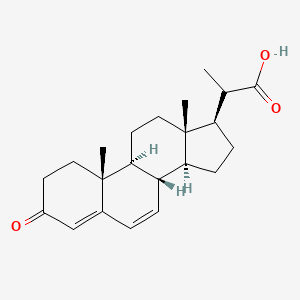
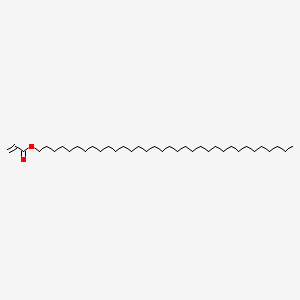
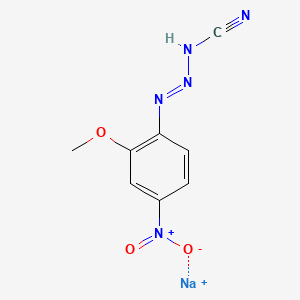

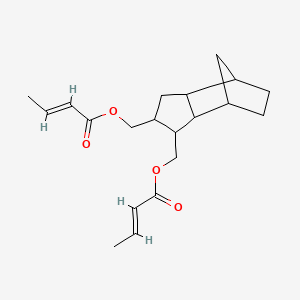
![ethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate;phosphoric acid](/img/structure/B12670345.png)
